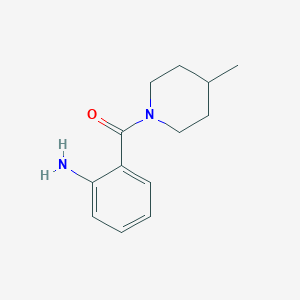

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-aminophenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWJUESKKWKYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359124 | |

| Record name | (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401589-03-5 | |

| Record name | (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Disclaimer: Initial searches for "(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone" did not yield specific information for this exact molecule. The available scientific data predominantly pertains to its isomer, (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone . This guide will, therefore, focus on the properties and potential synthesis of the 3-amino isomer, assuming it to be the compound of interest.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the fundamental chemical and physical properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone. The document details its structural information, physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of related compounds.

Core Properties and Physicochemical Data

(3-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H18N2O[1]. Its core structure consists of a benzamide moiety where the amide nitrogen is part of a 4-methylpiperidine ring, and an amino group is substituted at the meta-position of the phenyl ring.

The following table summarizes the key computed physicochemical properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

| Property | Value | Source |

| Molecular Formula | C13H18N2O | PubChem[1] |

| Molecular Weight | 218.29 g/mol | PubChem[1] |

| IUPAC Name | (3-aminophenyl)-(4-methylpiperidin-1-yl)methanone | PubChem[1] |

| CAS Number | 915908-51-9 | PubChem[1] |

| Topological Polar Surface Area | 49.4 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| XLogP3 | 2.3 | PubChem |

Synthesis and Experimental Protocols

While a specific published synthesis protocol for (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone was not identified in the literature search, a plausible and commonly employed synthetic route involves the amidation of a benzoic acid derivative followed by the reduction of a nitro group.

A logical synthetic approach would start with 3-nitrobenzoic acid, which is first converted to its acyl chloride. This intermediate then reacts with 4-methylpiperidine to form the amide. The final step is the reduction of the nitro group to an amine.

Caption: Proposed synthesis of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

This protocol is based on general procedures for similar chemical transformations.

Step 1: Synthesis of (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone

-

To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-nitrobenzoyl chloride.

-

Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylpiperidine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in dichloromethane to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone.

Step 2: Synthesis of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone

-

Dissolve the (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

-

If necessary, purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anticancer Properties: Many piperidine-containing compounds have been investigated as potential anticancer agents[2][3]. They can act through various mechanisms, including the inhibition of crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt[3].

-

Central Nervous System (CNS) Activity: The piperidine ring is a common feature in antipsychotics, analgesics, and drugs for neurodegenerative diseases[4][5].

-

Antimicrobial Activity: Certain piperidine derivatives have been shown to possess antibacterial and antifungal properties[5][6].

Given the prevalence of the piperidine scaffold in pharmacologically active molecules, it is plausible that (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone could exhibit some form of biological activity. The aminophenyl group can also participate in various interactions with biological targets.

Caption: The versatile role of the piperidine scaffold in drug discovery.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological properties and any potential therapeutic applications of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

References

- 1. (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone | C13H18N2O | CID 16778020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: Structure, Properties, and Synthesis

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, available physicochemical data, and potential synthetic routes. The information herein is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a 2-aminobenzoyl group attached to a 4-methylpiperidine ring via an amide linkage.

Molecular Formula: C₁₃H₁₈N₂O

Molecular Weight: 218.29 g/mol

Canonical SMILES: CC1CCN(CC1)C(=O)C2=CC=CC=C2N

InChI Key: (Not publicly available)

CAS Number: (Not publicly available for this specific isomer)

Despite extensive searches, a specific CAS number for the (2-aminophenyl) isomer has not been identified in public databases. However, related isomers have been cataloged:

-

(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone: CAS No. 915908-51-9[1]

-

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone: CAS No. 79868-20-5[2]

The lack of a dedicated CAS number for the 2-amino isomer suggests it is a less commonly synthesized or characterized compound compared to its structural relatives.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted and known data for its closely related isomers to provide an estimated profile.

| Property | (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone[1] | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone |

| Molecular Weight | 218.29 g/mol | 218.29 g/mol |

| Boiling Point | Not available | 403.3±28.0 °C (Predicted) |

| Density | Not available | 1.109±0.06 g/cm³ (Predicted) |

| Storage Temperature | Not available | 2-8°C |

Synthesis Protocols

Proposed Synthesis via Amide Coupling of 2-Aminobenzoic Acid and 4-Methylpiperidine

This method involves the activation of the carboxylic acid group of 2-aminobenzoic acid, followed by its reaction with 4-methylpiperidine.

Materials:

-

2-Aminobenzoic acid

-

4-Methylpiperidine

-

A suitable coupling agent (e.g., DCC, EDC/HOBt)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Base (e.g., Triethylamine, DIPEA)

Experimental Workflow:

Procedure:

-

Activation: Dissolve 2-aminobenzoic acid in an anhydrous solvent. Add the coupling agent and stir at room temperature to form the activated intermediate.

-

Coupling: In a separate flask, dissolve 4-methylpiperidine and a base in the same anhydrous solvent. Slowly add the activated 2-aminobenzoic acid solution to the 4-methylpiperidine solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction, wash with aqueous solutions to remove byproducts and unreacted starting materials.

-

Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Alternative Synthetic Route: From Isatoic Anhydride

Another potential route involves the reaction of isatoic anhydride with 4-methylpiperidine. This reaction typically results in the formation of a 2-aminobenzamide derivative through nucleophilic acyl substitution, with the concurrent release of carbon dioxide.

Reaction Scheme:

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, the broader class of aminobenzophenones and related piperidine-containing compounds has been explored for various pharmacological activities. For instance, some aminobenzophenone derivatives have been investigated for their potential as CNS agents.

Conclusion

This compound is a compound for which detailed experimental data is not widely available in public-domain literature. While its chemical structure is well-defined, the lack of a specific CAS number and published characterization data suggests it is not a commonly synthesized isomer. The synthetic protocols outlined in this guide are based on established chemical principles and provide a likely path to its formation. Further research is required to isolate, characterize, and evaluate the physicochemical and biological properties of this specific molecule. Researchers interested in this compound would need to undertake its synthesis and subsequent analysis to generate the quantitative data necessary for a comprehensive understanding of its profile.

References

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential research applications of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Given the limited publicly available experimental data for this specific molecule, this document also presents representative experimental protocols and hypothetical signaling pathways to guide future research and development efforts.

Chemical Identity and Properties

This compound, with the CAS number 401589-03-5, is a chemical compound belonging to the aminobenzophenone class. Its structure features a 2-aminophenyl group attached to a carbonyl moiety, which is further linked to a 4-methylpiperidine ring.

IUPAC Name and Synonyms

The systematic and alternative names for this compound are provided below:

| Identifier Type | Name |

| IUPAC Name | 2-[(4-methyl-1-piperidinyl)carbonyl]phenylamine |

| Synonym | This compound |

| Synonym | {2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}amine |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 401589-03-5 | Chemical Supplier Data |

| Molecular Formula | C₁₃H₁₈N₂O | Chemical Supplier Data |

| Molecular Weight | 218.29 g/mol | Chemical Supplier Data |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | Inferred from structural motifs |

Representative Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound involves the amidation of a 2-nitrobenzoyl chloride with 4-methylpiperidine, followed by the reduction of the nitro group.

Materials:

-

2-Nitrobenzoyl chloride

-

4-Methylpiperidine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Amidation:

-

Dissolve 4-methylpiperidine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone.

-

-

Nitro Group Reduction:

-

To a solution of the crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of the synthesized compound.

Potential Applications in Drug Discovery (Hypothetical)

The aminobenzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Compounds with this core have been investigated for their potential as kinase inhibitors, GPCR modulators, and CNS-active agents. The specific structural features of this compound, including the 2-amino substitution and the 4-methylpiperidine moiety, may confer unique pharmacological properties.

Hypothetical Signaling Pathway Involvement

As a starting point for investigation, a compound of this nature could potentially modulate signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and other diseases. The diagram below illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a key kinase in this pathway.

This guide serves as a foundational resource for researchers interested in this compound. While specific biological data is currently sparse, the provided chemical information and representative protocols offer a solid starting point for its synthesis, characterization, and exploration in various research and drug discovery contexts.

Technical Guide: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document leverages information from closely related structural analogs to provide insights into its physicochemical properties, synthesis, and potential biological significance. This guide includes detailed experimental protocols for key synthetic steps and presents quantitative data in a structured format to facilitate further research and development.

Introduction

This compound belongs to the class of aminobenzophenones and related amide derivatives. These scaffolds are of significant interest in drug discovery due to their versatile biological activities. The presence of an aniline moiety, a carbonyl linker, and a substituted piperidine ring suggests potential interactions with various biological targets. This document aims to consolidate the available technical information and provide a foundational understanding for researchers working with this and similar chemical entities.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties of Related Aminophenyl Piperidine/Piperazine Methanones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone | 915908-51-9 | C13H18N2O | 218.29 | [1] |

| (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | 93288-86-9 | C12H17N3O | 219.29 | [2] |

| (4-amino-phenyl)-piperidin-1-yl-methanone | 42837-37-6 | C12H16N2O | 204.27 | [3] |

| (2-Aminophenyl)(piperidin-1-yl)methanone | Not Available | C12H16N2O | 204.27 | [4] |

Table 2: Mass Spectrometry Data for (2-Aminophenyl)(piperidin-1-yl)methanone

This data provides an example of the expected fragmentation pattern for the core structure.

| Property | Value |

| Instrument | Thermo Finnigan PolarisQ |

| Ionization Type | EI |

| Molecular Weight | 204.273 g/mol |

| Major Peaks (m/z) | Relative Intensity |

| 204 | 40% |

| 120 | 100% |

| 92 | 35% |

| 84 | 20% |

| Data sourced from SpectraBase.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes for related aminobenzamides. A general and adaptable protocol involves the coupling of a protected aminobenzoic acid with 4-methylpiperidine, followed by deprotection.

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from 2-nitrobenzoic acid.

Detailed Experimental Protocol: Amide Coupling (N-Acylation)

This protocol is a generalized procedure for the coupling of an acyl chloride with an amine, a key step in the synthesis of the target molecule and its analogs.[5][6]

Materials:

-

2-Nitrobenzoyl chloride (1.0 eq)

-

4-Methylpiperidine (1.1 eq)

-

Triethylamine (1.5 eq) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylpiperidine and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 2-nitrobenzoyl chloride in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the desired (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone.

Experimental Workflow for N-Acylation

The following diagram outlines the general workflow for the N-acylation reaction.

Potential Biological Activity

While specific biological data for this compound is not available, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological activities.

-

Piperidine Moiety: The piperidine ring is a common scaffold in many biologically active compounds, including those with antimicrobial and antifungal properties.[7] The nature and position of substituents on the piperidine ring can significantly influence activity.

-

Aminobenzophenone Core: The 2-aminobenzophenone core is a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines, which have anxiolytic, sedative, and anticonvulsant properties.

-

Piperazine Analogs: Related compounds containing a piperazine ring instead of a piperidine ring have shown diverse biological activities, including antimicrobial, anticancer, and effects on the central nervous system.[8][9]

Further screening of this compound and its derivatives is warranted to explore their potential therapeutic applications.

Conclusion

This technical guide has provided a summary of the available information on this compound by leveraging data from its close structural analogs. While a dedicated and comprehensive characterization of the title compound is still required, the provided synthetic protocols and comparative data offer a solid foundation for researchers to synthesize and investigate this molecule. The structural features of this compound suggest that it may possess interesting biological properties, making it a worthy candidate for further study in drug discovery programs.

References

- 1. (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone | C13H18N2O | CID 16778020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide to the Theoretical NMR Spectra of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. Given the absence of extensive experimental spectral data in the public domain for this specific molecule, this guide outlines a robust computational methodology for predicting its NMR spectra. Such theoretical predictions are invaluable in the field of drug development and chemical research for structure verification, elucidation, and understanding of molecular electronics.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The aminobenzoyl moiety is a key pharmacophore in various bioactive compounds, while the substituted piperidine ring can influence solubility, metabolic stability, and receptor binding. Accurate characterization of this molecule is paramount, and NMR spectroscopy is the most powerful tool for determining its structure in solution. This guide details the theoretical framework for predicting the ¹H and ¹³C NMR spectra of the title compound, providing a foundational dataset for researchers.

Theoretical Methodology for NMR Spectra Prediction

The prediction of NMR spectra for this compound would be approached through a multi-step computational chemistry workflow. This process involves geometry optimization followed by the calculation of magnetic shielding tensors using quantum mechanical methods.

Experimental Protocols:

A standard and effective protocol for predicting NMR chemical shifts involves the following steps:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Analysis: A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

-

Geometry Optimization: The geometries of the identified low-energy conformers are optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.

-

NMR Shielding Calculation: The magnetic shielding tensors for each atom in the optimized structures are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the B3LYP/6-311+G(2d,p) level of theory.

-

Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS). The chemical shift is calculated using the equation: δ_sample = σ_ref - σ_sample. To improve accuracy, scaled chemical shifts are often calculated using pre-established linear regression parameters for the specific level of theory.

The following diagram illustrates the computational workflow for predicting the NMR spectra.

Discovery of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

An in-depth analysis of the synthesis, characterization, and potential developmental pathways for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a novel compound with potential applications in medicinal chemistry. This guide provides detailed theoretical and established protocols for its creation and evaluation.

Introduction

This compound belongs to the 2-aminobenzamide class of compounds. This structural motif is of significant interest in drug discovery, as derivatives have been explored for a range of biological activities, including as antimicrobial agents, kinase inhibitors, and modulators of central nervous system targets.[1][2] The synthesis of such compounds often proceeds through the reaction of isatoic anhydride with primary or secondary amines, a reliable and versatile method.[1][3] This document outlines a comprehensive proposed protocol for the synthesis, purification, and characterization of this compound and suggests a general workflow for its preliminary biological screening.

Physicochemical Properties (Theoretical)

The fundamental properties of the target compound are essential for its handling, formulation, and analysis. Based on its chemical structure, the following properties can be calculated.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Appearance (Predicted) | Off-white to yellow solid |

| Solubility (Predicted) | Soluble in DMSO, DMF, Methanol |

Proposed Synthesis Workflow

The synthesis of this compound can be efficiently achieved via the nucleophilic reaction of 4-methylpiperidine with isatoic anhydride. This process involves the attack of the secondary amine on the electrophilic carbonyl of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[1][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF) to dissolve the anhydride. To this solution, add 4-methylpiperidine (1.0-1.1 equiv.) dropwise while stirring.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction involves a nucleophilic attack followed by ring opening and the elimination of CO₂.[1]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove residual DMF and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Biological Screening Workflow

Given that structurally related aminobenzamide and piperidine-containing molecules have shown activity as kinase inhibitors or CNS agents, a generalized in vitro screening cascade is proposed to determine the biological activity of the title compound.[2][5][6]

Quantitative Data Summary (Anticipated)

The following table presents the expected data points to be collected during synthesis and preliminary screening.

| Parameter | Metric | Anticipated Value/Result |

| Synthesis | Reaction Yield | 70-95% (based on similar reactions[1]) |

| Purity | Purity by HPLC | >95% |

| Identity | Mass (m/z) | [M+H]⁺ = 219.15 |

| Biological Activity | Primary Screen Hit | Yes/No (Threshold: >50% inhibition @ 10 µM) |

| Potency | IC₅₀ | To Be Determined (TBD) |

This guide provides a foundational framework for the synthesis and evaluation of this compound, leveraging established chemical principles and standard drug discovery workflows. The successful execution of these protocols will enable the characterization of this novel compound and a preliminary assessment of its therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Compound: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

This compound is a chemical entity listed by various suppliers as a research chemical or building block for synthesis.[1][2]

Chemical and Physical Properties

A summary of the basic chemical properties for the core compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 401589-03-5 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |

| Molecular Weight | 218.29 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1CCN(CC1)C(=O)C2=CC=CC=C2N | [5] |

Synthesis and Biological Data

Exhaustive searches of scientific databases and patent literature did not yield any specific, peer-reviewed experimental protocols for the synthesis of this compound, nor any quantitative biological data, such as IC50 or Ki values. Its primary availability appears to be as a commercially sourced building block for further chemical synthesis.[1][2]

Analogous Compounds: A Review

Due to the limited information on the core compound, this section provides a review of structurally similar molecules to infer potential areas of biological activity and experimental approaches. The primary analogs discussed include the piperazine counterpart and other substituted (aminophenyl)piperidinyl-methanones.

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

A close structural analog is (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 93288-86-9). This compound is described as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system (CNS) disorders. Its structural features are amenable to forming heterocyclic frameworks common in antipsychotic and antidepressant agents. It is also used in research for designing novel kinase inhibitors and receptor modulators.

General Synthesis of Aminophenyl Piperidinyl/Piperazinyl Methanones

While a specific protocol for the target compound is unavailable, a general synthetic approach for this class of molecules can be proposed based on standard organic chemistry principles. The logical workflow would involve the coupling of a protected aminobenzoic acid with 4-methylpiperidine, followed by deprotection.

Below is a conceptual workflow for the synthesis.

Caption: Conceptual synthesis workflow for this compound.

Potential Biological Activities of Analogs

Derivatives of aminophenyl-piperidine/piperazine methanones have been investigated for a range of biological activities. These activities provide a speculative framework for the potential applications of the core compound.

-

CNS Activity: As suggested by the data on the piperazine analog, compounds of this class are often explored for their effects on the central nervous system.

-

Antimicrobial Activity: Some piperidin-4-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

-

Anticancer Activity: Certain aminopiperidine-substituted pyrimidine derivatives have been designed as potential anticancer agents targeting enzymes like thymidylate synthase.

The potential interactions of such a molecule can be visualized as engaging with a biological target, leading to a downstream cellular effect.

Caption: Hypothetical signaling pathway for a bioactive aminophenyl-methanone derivative.

Conclusion

While this compound is a commercially available compound, there is a notable absence of detailed scientific literature describing its synthesis, properties, and biological activity. This technical guide has summarized the available information and provided a broader context by reviewing analogous structures. The synthesis and biological activities of related aminophenyl piperidinyl and piperazinyl methanones suggest that the core compound could potentially be explored for applications in CNS disorders, as an antimicrobial, or as an anticancer agent. However, without direct experimental evidence, these remain speculative. Researchers interested in this molecule are encouraged to perform foundational studies to characterize its synthesis and biological profile, which would significantly contribute to the scientific understanding of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone_401589-03-5_A639448_ãè±èæ ååç½ã [gjbzwz.com]

- 3. 2-amino-N-(2-pyridinylmethyl)benzamide (57786-49-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 401589-03-5(this compound) | Kuujia.com [de.kuujia.com]

- 5. zinc carbonate suppliers USA [americanchemicalsuppliers.com]

Technical Guide: Safety and Handling of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Abstract

Chemical Identification and Properties

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound used in laboratory research.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 401589-03-5 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| Structure |

|

Physical and Chemical Properties

Comprehensive experimental data for the physical and chemical properties of this specific compound are limited. The following table reflects the currently available information.

| Property | Value | Source |

| Appearance | Data not available | - |

| Odor | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | Angene Chemical SDS |

| Flash Point | Data not available | Angene Chemical SDS |

| Solubility | Data not available | Angene Chemical SDS |

| Density | Data not available | - |

| Vapor Pressure | Data not available | Angene Chemical SDS |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[1]

GHS Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning

Experimental Protocols: Safe Handling and Storage

The following protocols are based on the known hazards. A thorough risk assessment should be conducted before beginning any work with this compound.

Engineering Controls

-

Ventilation: Work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines a decision-making process for PPE selection.

Caption: PPE selection based on task risk assessment.

Handling Procedures

-

Preparation: Read and understand the Safety Data Sheet (SDS) before use. Ensure all necessary PPE and engineering controls are in place and functional.

-

Weighing and Transfer: Conduct weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid creating dust.

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling, and before breaks, eating, drinking, or smoking.[1]

-

Decontamination: Clean all spills promptly according to the spill response protocol (Section 5). Decontaminate work surfaces at the end of each procedure.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

First Aid Measures

The following first aid measures are recommended in case of exposure. Always seek medical attention after providing initial aid.

| Exposure Route | First Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice/attention.[1] |

Accidental Release and Disposal

Spill Response Protocol

The workflow for responding to a chemical spill is outlined below.

Caption: General workflow for responding to a chemical spill.

-

Personal Precautions: Use personal protective equipment as outlined in Section 3.2. Avoid dust formation. Ensure adequate ventilation.[1]

-

Containment: Prevent the product from entering drains.

-

Cleanup: For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal. Avoid actions that create dust.[1]

Waste Disposal

-

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Waste should be handled by a licensed professional waste disposal service.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The hazard classification is based on data from similar compounds or computational predictions.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |

| Respiratory/Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, or NTP.[2] |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | Category 3 (May cause respiratory irritation) |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Stability and Reactivity

-

Reactivity: No specific reactivity data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents, Strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Disclaimer

This document is intended as a guide and is based on information available at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment for their specific use case. All laboratory personnel must be trained in proper chemical handling techniques and emergency procedures. The information provided does not supersede any institutional safety policies or regulatory requirements.

References

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone: A Scaffolding for Next-Generation Therapeutics

An In-depth Technical Guide on Potential Research Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone represents a promising, yet underexplored, chemical scaffold. As a derivative of 2-aminobenzamide, it holds the potential for development into a variety of therapeutic agents. The 2-aminobenzamide core is a well-established pharmacophore, known for its interaction with key biological targets implicated in a range of pathologies, from cancer to infectious diseases and neurological disorders. This technical guide provides a comprehensive overview of the most promising research avenues for this compound, drawing on the wealth of data available for structurally related compounds. This document details potential therapeutic applications, outlines robust experimental protocols for preclinical evaluation, presents quantitative data from analogous compounds to guide discovery efforts, and visualizes key signaling pathways to provide a mechanistic framework for future research.

Core Compound Profile: this compound

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₈N₂O

-

Molecular Weight: 218.29 g/mol

-

Structure:

The synthesis of this compound can be approached through several established synthetic routes for 2-aminobenzamides. A common and effective method involves the reaction of isatoic anhydride with 4-methylpiperidine.[1][2] This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and can be performed under conventional heating or microwave irradiation to improve reaction times and yields.[1][2]

Potential Research Areas and Therapeutic Applications

The 2-aminobenzamide scaffold is a versatile starting point for the development of potent and selective inhibitors of several important enzyme classes and modulators of various biological pathways. The following sections detail the most promising research directions for this compound.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide moiety is a known zinc-binding group, a key feature of many HDAC inhibitors.[3] These inhibitors play a crucial role in epigenetic regulation by preventing the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and altered gene expression.[4] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Several 2-aminobenzamide derivatives have shown potent and selective inhibition of class I HDACs (HDAC1, 2, and 3).[3][5]

Quantitative Data for Representative 2-Aminobenzamide HDAC Inhibitors

| Compound ID | Target HDAC Isoform(s) | IC50 (µM) | Reference |

| 7j | HDAC1 | 0.65 | [6] |

| HDAC2 | 0.78 | [6] | |

| HDAC3 | 1.70 | [6] | |

| Entinostat | HDAC1 | 0.93 | [6] |

| HDAC2 | 0.95 | [6] | |

| HDAC3 | 1.8 | [6] | |

| Compound 26c | HDAC3 | Selective with 11.68-fold selectivity over pan-HDACs |

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Protocol for the Synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, reliable two-step protocol for the synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a valuable aminobenzamide scaffold for chemical and pharmaceutical research. The synthesis begins with the amide coupling of 2-nitrobenzoyl chloride and 4-methylpiperidine via a Schotten-Baumann reaction, followed by the catalytic hydrogenation of the resulting nitro-intermediate to yield the final product. This document offers comprehensive experimental procedures, tables of materials and reaction parameters, and a visual workflow to ensure successful replication in a laboratory setting.

Overall Synthetic Scheme

The synthesis is performed in two main stages:

-

Amide Bond Formation: Coupling of 4-methylpiperidine with 2-nitrobenzoyl chloride to yield the intermediate, (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone.

-

Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to produce the final target compound, this compound.

Experimental Protocols

Step 1: Synthesis of (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone

This procedure follows a standard Schotten-Baumann reaction protocol for amide bond formation from an acyl chloride and a secondary amine[1][2].

Materials:

-

4-methylpiperidine

-

2-nitrobenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 volumes).

-

Add triethylamine (TEA, 1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.

-

In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM (approx. 5 volumes).

-

Add the 2-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

This protocol employs catalytic hydrogenation to selectively reduce the aromatic nitro group to an amine[3][4].

Materials:

-

(2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon or Parr hydrogenator)

-

Reaction flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel with Celite® pad)

Procedure:

-

In a suitable hydrogenation vessel (e.g., a thick-walled round-bottom flask), dissolve the (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone intermediate (1.0 eq) in methanol (approx. 20 volumes).

-

Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the solution. Caution: Pd/C is flammable in the presence of air and solvents.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Quantitative data for the synthesis is summarized in the tables below.

Table 1: Bill of Materials for Synthesis

| Compound | Role | MW ( g/mol ) | Equiv. | Amount (g) | Moles (mmol) |

|---|---|---|---|---|---|

| 4-methylpiperidine | Reactant | 99.17 | 1.0 | 5.00 | 50.4 |

| 2-nitrobenzoyl chloride | Reactant | 185.56 | 1.05 | 9.80 | 52.8 |

| Triethylamine | Base | 101.19 | 1.5 | 7.65 | 75.6 |

| 10% Pd/C (50% wet) | Catalyst | N/A | ~0.05 | ~1.3 g | ~0.6 (Pd) |

Note: Amounts are based on a 50.4 mmol scale for the initial reactant.

Table 2: Reaction Parameters and Expected Results

| Parameter | Step 1: Amidation | Step 2: Hydrogenation |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | 3-5 hours | 4-12 hours |

| Work-up | Liquid-liquid extraction | Filtration through Celite® |

| Purification | Column Chromatography | Recrystallization/Chromatography |

| Expected Yield | 85-95% | 90-98% |

| Appearance | Yellowish Solid | Off-white/Pale Yellow Solid |

Table 3: Required Characterization Data for Final Product

| Analysis | Specification |

|---|---|

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spec (ESI+) | m/z [M+H]⁺ expected: 219.15 |

| Purity (HPLC) | ≥95% |

Visualized Workflow and Safety

Synthesis Workflow Diagram

The diagram below illustrates the complete workflow from starting materials to the final purified product.

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

-

Acyl Chlorides: 2-nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catalytic Hydrogenation: The reduction of nitroaromatics is highly exothermic, and the use of hydrogen gas with a pyrophoric catalyst (Pd/C) presents a fire and explosion risk[4]. Ensure the reaction vessel is properly set up and purged of air. Conduct the reaction behind a safety shield and away from ignition sources.

-

Solvents and Reagents: Dichloromethane is a volatile chlorinated solvent. Triethylamine is a corrosive and flammable base. Handle all chemicals in a well-ventilated fume hood.

References

Application Notes and Protocols for the Characterization of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a novel synthetic compound with potential applications in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound. A reverse-phase method is employed to separate the target compound from potential impurities.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Data Presentation:

| Parameter | Expected Value |

| Retention Time | Approximately 15-20 minutes |

| Purity | >98% (as determined by peak area percentage) |

Logical Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. Electron ionization (EI) will be used to generate a characteristic fragmentation pattern.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is completely dissolved.

-

-

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless injection.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Hold: Maintain at 300°C for 5 minutes.

-

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Data Presentation:

| Parameter | Expected Value |

| Retention Time | Approximately 12-18 minutes |

| Molecular Ion (M+) | m/z 218 |

| Key Fragment Ions | m/z 120 (aminobenzoyl fragment), m/z 98 (methylpiperidine fragment) |

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

-

¹³C NMR:

-

Number of Scans: 1024-2048

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

-

Data Presentation:

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.6-7.4 | m | 4H |

| NH₂ | 5.5-6.5 | br s | 2H |

| Piperidine CH₂ (axial/equatorial) | 2.5-4.5 | m | 4H |

| Piperidine CH | 1.5-1.9 | m | 1H |

| Piperidine CH₂ | 1.2-1.8 | m | 4H |

| Methyl CH₃ | 0.9-1.0 | d | 3H |

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

| Carbon | Chemical Shift (ppm) |

| C=O | 168-172 |

| Aromatic C-NH₂ | 145-150 |

| Aromatic CH | 115-135 |

| Aromatic C-C=O | 118-122 |

| Piperidine C-N | 40-50 |

| Piperidine CH | 30-35 |

| Piperidine CH₂ | 25-35 |

| Methyl CH₃ | 20-25 |

Logical Relationship in NMR Structural Elucidation:

Caption: Logic of NMR data interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation and Data Acquisition:

-

FT-IR Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

-

Data Presentation:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium to Strong |

| C=O Stretch (amide) | 1630-1680 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1200-1350 | Medium |

Experimental Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR analysis.

References

Application Note: HPLC Analysis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for determining its purity and concentration in various samples. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is designed to be a starting point for researchers and can be further optimized to meet specific analytical needs.

Experimental Protocol

This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.

2.1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (85%, analytical grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

2.2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Binary or quaternary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography data system (CDS) for data acquisition and processing

2.3. Chromatographic Conditions

A summary of the HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

2.4. Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.

2.5. Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the standard solution to determine the retention time and peak area of the analyte.

-

Inject the sample solution.

-

After the analytical run, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained impurities.

-

Store the column in an appropriate solvent (e.g., methanol or acetonitrile).

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a sample of this compound.

| Parameter | Value |

| Retention Time (RT) | 6.85 min |

| Peak Area | 1850000 µV*s |

| Purity (by area %) | 99.2% |

| Linearity (r²) | > 0.999 (over 0.01 - 1.0 mg/mL) |

| Limit of Detection (LOD) | 0.005 mg/mL |

| Limit of Quantification (LOQ) | 0.015 mg/mL |

Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for good separation and peak shape. This method can be readily implemented in a quality control or research laboratory setting. For specific applications, method validation according to ICH guidelines is recommended.

Application Note: Mass Spectrometry of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound of interest in pharmaceutical and chemical research. Its characterization is crucial for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. This application note outlines a general protocol for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS) and predicts its fragmentation pattern.

Predicted Mass Spectrometry Data

Based on the structure of this compound, the following quantitative data is predicted. The molecular formula is C13H18N2O, and the predicted monoisotopic mass is 218.1419 g/mol . Ionization is expected to occur via protonation in positive ion mode, forming the molecular ion [M+H]+.

| Ion Description | Predicted m/z | Predicted Relative Abundance |

| [M+H]+ | 219.1492 | High |

| Fragment 1 | 120.0811 | Moderate |

| Fragment 2 | 98.1277 | Moderate to High |

| Fragment 3 | 92.0651 | Low to Moderate |

Predicted Fragmentation Pathway

The proposed fragmentation of this compound in tandem mass spectrometry (MS/MS) is initiated by the cleavage of the amide bond, which is a common fragmentation pathway for such molecules.

Application Notes and Protocols for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a synthetic compound with potential applications in drug discovery and development. While comprehensive biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds designed to interact with biological systems. Notably, related structures have been investigated for their roles as intermediates in the synthesis of pharmaceuticals targeting the central nervous system, and have been suggested for use in the design of kinase inhibitors and receptor modulators.[1]

These application notes provide a representative framework for investigating the biological activity of this compound, postulating its potential as a kinase inhibitor and a G-protein coupled receptor (GPCR) ligand. The following protocols are standard methodologies that can be adapted to test these hypotheses.

Postulated Biological Activities

Based on the chemical structure and the activities of related compounds, two primary hypothetical activities are proposed for investigation:

-

Kinase Inhibition: The molecule's structure may allow it to bind to the ATP-binding pocket of protein kinases, potentially inhibiting their activity. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

-

GPCR Ligand Binding: The compound may act as a ligand for G-protein coupled receptors, a large family of transmembrane receptors involved in a wide array of physiological processes. Modulating GPCR activity is a key strategy in the treatment of many diseases.

Experimental Protocols

Kinase Inhibition Assays

This assay is considered a gold standard for quantifying the inhibitory potential of a compound against a specific kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer appropriate for the target kinase.

-

Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a solution of [γ-³²P]ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution, such as EDTA.

-

Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

-

Detection:

-

Quantify the radioactivity on the membrane using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve using non-linear regression.

-

This assay determines the effect of the compound on the phosphorylation of a kinase's downstream target in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line to 70-80% confluency.

-

Pre-treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist to activate the target kinase pathway.

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][3]

-

Block the membrane with 5% BSA or non-fat milk in TBST.[3]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.[2]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody for the total protein) and a loading control (e.g., β-actin).

-

GPCR Ligand Binding Assay (Radioligand Competition)

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a binding buffer, a serial dilution of unlabeled this compound, and a fixed concentration of a suitable radiolabeled ligand.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-